molecular formula C11H13NO6 B153975 1-(3,4,5-Trimethoxy-2-nitrophenyl)ethanone CAS No. 54173-39-6

1-(3,4,5-Trimethoxy-2-nitrophenyl)ethanone

Cat. No.: B153975
CAS No.: 54173-39-6
M. Wt: 255.22 g/mol
InChI Key: ZHVMCSUVRFDCIY-UHFFFAOYSA-N
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Description

1-(3,4,5-Trimethoxy-2-nitrophenyl)ethanone is a synthetic organic compound with the molecular formula C11H13NO6 and a molecular weight of 255.22 g/mol . It is characterized by the presence of three methoxy groups and a nitro group attached to a phenyl ring, along with an ethanone moiety. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(3,4,5-Trimethoxy-2-nitrophenyl)ethanone typically involves the nitration of 3,4,5-trimethoxyacetophenone. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the phenyl ring .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-(3,4,5-Trimethoxy-2-nitrophenyl)ethanone undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(3,4,5-Trimethoxy-2-nitrophenyl)ethanone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes and other proteins, leading to inhibition or modulation of their activity. The methoxy groups can also participate in hydrogen bonding and other interactions with biological molecules, affecting their function .

Comparison with Similar Compounds

1-(3,4,5-Trimethoxy-2-nitrophenyl)ethanone can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties, making it valuable for diverse research applications.

Properties

IUPAC Name

1-(3,4,5-trimethoxy-2-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO6/c1-6(13)7-5-8(16-2)10(17-3)11(18-4)9(7)12(14)15/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHVMCSUVRFDCIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C(=C1[N+](=O)[O-])OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00507145
Record name 1-(3,4,5-Trimethoxy-2-nitrophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00507145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54173-39-6
Record name 1-(3,4,5-Trimethoxy-2-nitrophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00507145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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